molecular formula C5H7ClO B2810100 2-Chloro-3-methylcyclopropane-1-carbaldehyde CAS No. 139387-00-1

2-Chloro-3-methylcyclopropane-1-carbaldehyde

Cat. No.: B2810100
CAS No.: 139387-00-1
M. Wt: 118.56
InChI Key: LHCBRMWQXDQUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H7ClO. It is a cyclopropane derivative, characterized by the presence of a chloro group and a methyl group attached to the cyclopropane ring, along with an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors One common method is the reaction of 2-chloro-3-methylcyclopropane with a formylating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylcyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chloro group.

Major Products Formed

    Oxidation: 2-Chloro-3-methylcyclopropane-1-carboxylic acid.

    Reduction: 2-Chloro-3-methylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylcyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The chloro group can participate in substitution reactions, altering the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorocyclopropane-1-carbaldehyde
  • 3-Methylcyclopropane-1-carbaldehyde
  • 2-Bromo-3-methylcyclopropane-1-carbaldehyde

Uniqueness

2-Chloro-3-methylcyclopropane-1-carbaldehyde is unique due to the combination of its chloro and methyl substituents on the cyclopropane ring, along with the presence of an aldehyde group

Properties

IUPAC Name

2-chloro-3-methylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCBRMWQXDQUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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